![molecular formula C24H21N3O4 B7712663 N-(4-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide](/img/structure/B7712663.png)
N-(4-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as EPOA, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of EPOA is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in the body. EPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. EPOA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
EPOA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve immune function. EPOA has also been shown to have a positive effect on oxidative stress, which is a major contributor to the progression of many diseases. Furthermore, EPOA has been found to have a protective effect on the liver, making it a potential candidate for the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EPOA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. EPOA is also soluble in a variety of solvents, making it easy to work with in different experimental setups. However, EPOA has some limitations, including its relatively low potency and selectivity compared to other compounds that target the same enzymes and signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on EPOA. One area of interest is the development of more potent and selective analogs of EPOA that could be used as therapeutic agents. Another area of interest is the exploration of the immunomodulatory effects of EPOA, which could have implications for the treatment of autoimmune diseases and other conditions that involve immune dysfunction. Additionally, further research is needed to fully understand the mechanism of action of EPOA and its effects on different signaling pathways in the body.
Synthesemethoden
The synthesis of EPOA involves the reaction of 4-ethoxyaniline with 2-chloroacetic acid, followed by the reaction of the resulting compound with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of EPOA has been optimized to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
EPOA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. EPOA has also been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. Furthermore, EPOA has been shown to have a positive effect on the immune system, making it a promising candidate for the development of immunomodulatory drugs.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-19-14-12-18(13-15-19)25-22(28)16-30-21-11-7-6-10-20(21)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAIEPPGAMQMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.